molecular formula C12H26 B090829 3,7-Dimethyldecane CAS No. 17312-54-8

3,7-Dimethyldecane

Cat. No.: B090829
CAS No.: 17312-54-8
M. Wt: 170.33 g/mol
InChI Key: VDAVEASVPZDNQB-UHFFFAOYSA-N
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Description

3,7-Dimethyldecane (C₁₂H₂₆) is a branched alkane with a molecular weight of 170.34 g/mol and a CAS registry number of 17312-54-8 . It is characterized by methyl groups at the third and seventh carbon positions of a decane backbone. This compound has been identified in diverse contexts:

  • Biological Sources: Found in trace amounts (0.14% peak area) in the essential oils of Euphorbia macrorrhiza roots and as a specific metabolite in the secretome of the fungal pathogen Candida glabrata .
  • Environmental Presence: Detected in indoor air pollutants emitted from printing facilities and as a volatile organic compound (VOC) in hyperbaric hyperoxic exposure studies, though it was only reported in one study .
  • Analytical Identification: Confirmed via GC-MS fragmentation patterns, notably the m/z 57 ion indicating a methyl group at C3 .

Properties

CAS No.

17312-54-8

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3,7-dimethyldecane

InChI

InChI=1S/C12H26/c1-5-8-12(4)10-7-9-11(3)6-2/h11-12H,5-10H2,1-4H3

InChI Key

VDAVEASVPZDNQB-UHFFFAOYSA-N

SMILES

CCCC(C)CCCC(C)CC

Canonical SMILES

CCCC(C)CCCC(C)CC

Synonyms

3,7-dimethyldecane

Origin of Product

United States

Comparison with Similar Compounds

2,5-Dimethyldecane and 2,6-Dimethyldecane

  • Molecular Formula : Both isomers share the formula C₁₂H₂₆.
  • Key Differences :
    • Branching Position : 2,5- and 2,6-isomers have methyl groups closer to the terminal carbons, whereas 3,7-dimethyldecane has central branching.
    • Occurrence : 2,6-Dimethyldecane is reported in phytochemical extracts of Caesalpinia bonducella seeds , while this compound is linked to fungal and plant sources.
    • Physicochemical Properties : Central branching in this compound likely results in a higher boiling point compared to terminal-branched isomers due to reduced molecular symmetry .
Compound Molecular Formula Molecular Weight (g/mol) Key Sources
This compound C₁₂H₂₆ 170.34 C. glabrata, E. macrorrhiza
2,5-Dimethyldecane C₁₂H₂₆ 170.34 Synthetic standards
2,6-Dimethyldecane C₁₂H₂₆ 170.34 C. bonducella seed extract

Longer-Chain Analogs

3,7-Dimethylundecane (C₁₃H₂₈) and 7-Methyltridecane (C₁₄H₃₀)

  • Structural Features : These compounds extend the carbon chain while retaining similar branching patterns.
  • Molecular Weight : 3,7-Dimethylundecane (184.36 g/mol) and 7-methyltridecane (198.39 g/mol) have progressively higher masses .
Compound Molecular Formula Molecular Weight (g/mol) Key Sources
3,7-Dimethylundecane C₁₃H₂₈ 184.36 Synthetic standards
7-Methyltridecane C₁₄H₃₀ 198.39 NIST reference data

Functionalized Derivatives

2,3,7-Trimethyldecane (C₁₃H₂₈)

  • Structure : Features an additional methyl group at C2, increasing steric hindrance.

Key Research Findings

Biological Significance :

  • This compound’s presence in C. glabrata suggests a role in fungal communication or stress response .
  • In plants, it may contribute to antimicrobial defenses, as seen in E. macrorrhiza .

Environmental Impact :

  • Its detection in printer emissions highlights its release during industrial processes, warranting studies on inhalation toxicity .

Analytical Challenges :

  • Differentiation of structural isomers (e.g., 2,5- vs. This compound) requires advanced GC-MS/MS due to similar fragmentation patterns .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,7-Dimethyldecane
Reactant of Route 2
Reactant of Route 2
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